N-(4-methylphenyl)-2-morpholin-4-yl-5-[(2-phenylacetyl)amino]benzamide
Overview
Description
N-(4-methylphenyl)-2-morpholin-4-yl-5-[(2-phenylacetyl)amino]benzamide is a complex organic compound with a unique structure that includes a morpholine ring, a phenylacetyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-morpholin-4-yl-5-[(2-phenylacetyl)amino]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:
Acylation Reaction: The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride to form the benzamide intermediate.
Morpholine Introduction:
Phenylacetyl Group Addition: The addition of the phenylacetyl group via amide bond formation.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. These systems allow for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-morpholin-4-yl-5-[(2-phenylacetyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic aromatic substitution reactions can occur, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
N-(4-methylphenyl)-2-morpholin-4-yl-5-[(2-phenylacetyl)amino]benzamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and anti-inflammatory agents.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-morpholin-4-yl-5-[(2-phenylacetyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: A potent histone deacetylase inhibitor with applications in cancer therapy.
N-(3-amino-4-methylphenyl)benzamide: Used as a building block in drug synthesis.
Uniqueness
N-(4-methylphenyl)-2-morpholin-4-yl-5-[(2-phenylacetyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its morpholine ring and phenylacetyl group contribute to its versatility in various chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-morpholin-4-yl-5-[(2-phenylacetyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-19-7-9-21(10-8-19)28-26(31)23-18-22(11-12-24(23)29-13-15-32-16-14-29)27-25(30)17-20-5-3-2-4-6-20/h2-12,18H,13-17H2,1H3,(H,27,30)(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKOCIMLUKRXAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)CC3=CC=CC=C3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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